molecular formula C12H19N3 B11813866 N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine

N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11813866
M. Wt: 205.30 g/mol
InChI Key: CNDMPEUFKDLJCO-UHFFFAOYSA-N
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Description

N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring, which is then coupled with a pyridine derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization and coupling processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine is unique due to its specific combination of pyrrolidine and pyridine rings, along with its distinct substitution pattern. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

N,N,6-trimethyl-5-pyrrolidin-2-ylpyridin-2-amine

InChI

InChI=1S/C12H19N3/c1-9-10(11-5-4-8-13-11)6-7-12(14-9)15(2)3/h6-7,11,13H,4-5,8H2,1-3H3

InChI Key

CNDMPEUFKDLJCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N(C)C)C2CCCN2

Origin of Product

United States

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